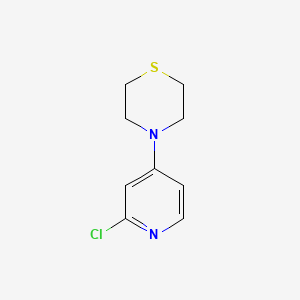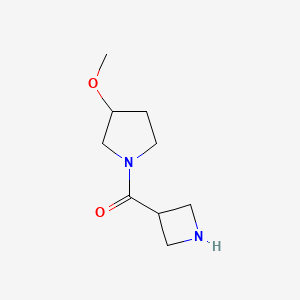
Azetidin-3-yl(3-methoxypyrrolidin-1-yl)methanone
説明
Azetidin-3-yl(3-methoxypyrrolidin-1-yl)methanone (3-MPM) is an organic compound with a variety of uses in the scientific research field. It is a derivative of the pyrrolidine family of compounds, and is a highly versatile compound with a variety of synthetic, biochemical, and physiological applications. 3-MPM has been used in a variety of scientific research fields, and has been found to be an effective tool in a variety of research applications.
科学的研究の応用
Azetidin-3-yl(3-methoxypyrrolidin-1-yl)methanone has been used in a variety of scientific research fields, including biochemistry, pharmacology, and synthetic chemistry. In biochemistry, this compound has been used as a substrate in enzyme assays, as a ligand in protein-binding studies, and as a model compound for studying enzyme-substrate interactions. In pharmacology, this compound has been used as a model compound for studying the pharmacokinetics and pharmacodynamics of drugs, and as a tool for studying drug-receptor interactions. In synthetic chemistry, this compound has been used as a starting material for the synthesis of a variety of organic compounds.
作用機序
Azetidin-3-yl(3-methoxypyrrolidin-1-yl)methanone is an organic compound that is capable of interacting with a variety of biological molecules, including proteins and enzymes. The exact mechanism of action of this compound is not fully understood, however it is believed to involve the formation of hydrogen bonds between the compound and the target molecule. This interaction leads to the formation of a covalent bond, which is then broken down by the enzyme, resulting in the desired biochemical or physiological effect.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound is capable of inhibiting the activity of enzymes such as cytochrome P450, cyclooxygenase, and phospholipase A2. In vivo studies have demonstrated that this compound is capable of modulating the activity of neurotransmitters such as dopamine and serotonin, and can also modulate the activity of hormones such as cortisol and adrenaline.
実験室実験の利点と制限
Azetidin-3-yl(3-methoxypyrrolidin-1-yl)methanone is a highly versatile compound that has a variety of advantages and limitations for laboratory experiments. One of the advantages of this compound is that it is relatively inexpensive and easy to synthesize. Additionally, this compound is relatively stable, and can be stored for extended periods of time without significant degradation. However, this compound is also relatively insoluble in water, which can make it difficult to use in experiments that require aqueous solutions.
将来の方向性
Due to its versatility, Azetidin-3-yl(3-methoxypyrrolidin-1-yl)methanone has a variety of potential future applications in the scientific research field. One potential area of research is in the development of new drugs and therapies, as this compound could be used as a starting point for the development of novel compounds. Additionally, this compound could be used as a tool to study the pharmacokinetics and pharmacodynamics of existing drugs, and to study drug-receptor interactions. Finally, this compound could be used as a tool for studying enzyme-substrate interactions, and could be used to develop new enzyme inhibitors.
特性
IUPAC Name |
azetidin-3-yl-(3-methoxypyrrolidin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2/c1-13-8-2-3-11(6-8)9(12)7-4-10-5-7/h7-8,10H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBUSIORNKAPUEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C(=O)C2CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1S,2S)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]cyclohexan-1-ol](/img/structure/B1474446.png)
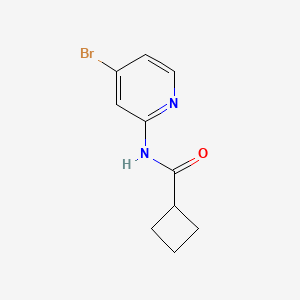
![(1R,2R)-2-{[(oxolan-2-yl)methyl]amino}cyclopentan-1-ol](/img/structure/B1474451.png)
![(1S,2S)-2-[(4-methylpyrimidin-2-yl)sulfanyl]cyclohexan-1-ol](/img/structure/B1474452.png)
![(1R,2R)-2-[cyclohexyl(methyl)amino]cyclopentan-1-ol](/img/structure/B1474453.png)
![(1R,2R)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]cyclopentan-1-ol](/img/structure/B1474454.png)
![(1R,2R)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]cyclopentan-1-ol](/img/structure/B1474455.png)
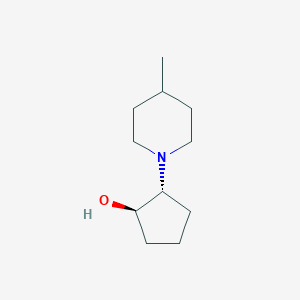
![3-{[(1R,2R)-2-hydroxycyclopentyl]sulfanyl}propane-1,2-diol](/img/structure/B1474459.png)
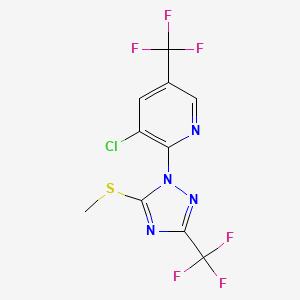
![Methyl 2-[4-(2-hydroxyethoxy)phenyl]-1H-benzimidazole-5-carboxylate](/img/structure/B1474463.png)
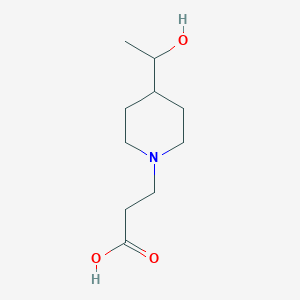
![1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylcyclohexane-1-carboxylic acid](/img/structure/B1474465.png)
